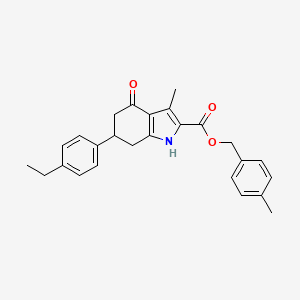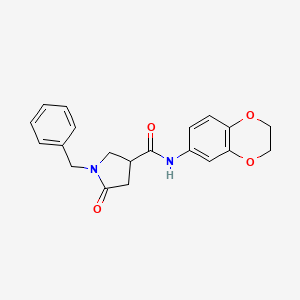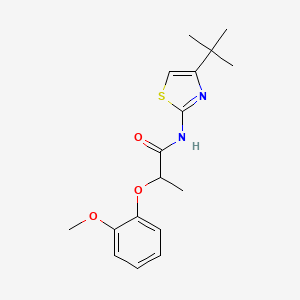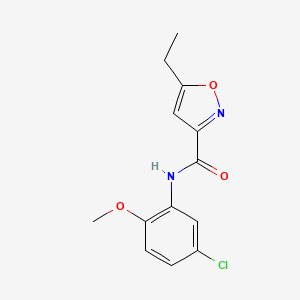
1-butyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
The compound of interest belongs to a class of chemicals known for their diverse biological activities and potential applications in various fields, including medicinal chemistry. Compounds with a purine backbone, for example, are significant due to their resemblance to naturally occurring nucleotides and their role in pharmaceuticals.
Synthesis Analysis
Research on similar compounds, such as various pyrazole and purine derivatives, involves multistep synthetic routes typically starting from readily available precursors. The synthesis often requires specific reagents and conditions to introduce or modify particular functional groups, leading to the target molecule (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is usually confirmed through techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), MS (Mass Spectrometry), and sometimes X-ray crystallography. These methods provide detailed information about the molecular skeleton, functional groups, and overall geometry of the compound (Obydennov et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically explore their reactivity towards various nucleophiles or electrophiles, depending on the functional groups present. Studies might investigate condensation reactions, nucleophilic substitutions, or cyclization reactions that are common for pyrazole and purine derivatives to form rings or introduce new substituents (Saeed et al., 2020).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the material aspects of the compound. These properties are influenced by the molecular structure and can affect the compound's stability, storage, and application conditions (Zonouzi et al., 2006).
Propiedades
IUPAC Name |
1-butyl-8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-6-9-10-23-16(25)14-15(22(5)18(23)26)19-17(21(14)4)24-13(8-3)11-12(7-2)20-24/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGRPKMCCEWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)CC)CC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(acetylamino)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4540817.png)
![butyl (5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B4540822.png)

![methyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4540836.png)

![N-(4-bromo-2-fluorophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4540851.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4540862.png)

![1-(4-chlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4540873.png)
![3-amino-N-cyclohexylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4540899.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4540906.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4540911.png)